molecular formula C15H6F5NO B12861274 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B12861274
M. Wt: 311.21 g/mol
InChI Key: YAHQGKLRZCBYLS-UHFFFAOYSA-N
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Description

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an indole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring and subsequent attachment of the pentafluorophenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to the unique electronic properties of the pentafluorophenyl group.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde often involves interactions with nucleophilic sites in biological molecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the reactivity of the indole ring, facilitating various biochemical interactions. Molecular targets may include enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorophenylacetone

Comparison: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the pentafluorophenyl group, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C15H6F5NO

Molecular Weight

311.21 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H6F5NO/c16-11-10(12(17)14(19)15(20)13(11)18)6-1-2-9-8(3-6)7(5-22)4-21-9/h1-5,21H

InChI Key

YAHQGKLRZCBYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=C(C(=C(C(=C3F)F)F)F)F)C(=CN2)C=O

Origin of Product

United States

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